
(S)-3-Boc-4-cyclohexyl-1,2,3-oxathiazolidine 2,2-Dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-Boc-4-cyclohexyl-1,2,3-oxathiazolidine 2,2-Dioxide is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Boc-4-cyclohexyl-1,2,3-oxathiazolidine 2,2-Dioxide typically involves the reaction of cyclohexylamine with a suitable sulfonyl chloride, followed by cyclization to form the oxathiazolidine ring. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The Boc (tert-butoxycarbonyl) protecting group is introduced to protect the amine functionality during the synthesis .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-Boc-4-cyclohexyl-1,2,3-oxathiazolidine 2,2-Dioxide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the oxathiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or thioethers.
Substitution: Electrophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the use of electrophiles such as alkyl halides or acyl chlorides .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Applications De Recherche Scientifique
(S)-3-Boc-4-cyclohexyl-1,2,3-oxathiazolidine 2,2-Dioxide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings .
Mécanisme D'action
The mechanism of action of (S)-3-Boc-4-cyclohexyl-1,2,3-oxathiazolidine 2,2-Dioxide involves its interaction with molecular targets such as enzymes and receptors. The compound’s oxathiazolidine ring can mimic the structure of natural substrates, allowing it to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the target .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dihydrothiophen-3(2H)-one 1,1-dioxide
- Dihydro-2H-thiopyran-3(4H)-one 1,1-dioxide
- 1-Benzothiophen-3(2H)-one 1,1-dioxide
- 1H-Isothiochromen-4(3H)-one 2,2-dioxide
Uniqueness
(S)-3-Boc-4-cyclohexyl-1,2,3-oxathiazolidine 2,2-Dioxide is unique due to its specific combination of a Boc-protected amine and a cyclohexyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for designing new molecules with tailored properties .
Propriétés
Formule moléculaire |
C13H23NO5S |
|---|---|
Poids moléculaire |
305.39 g/mol |
Nom IUPAC |
tert-butyl 4-cyclohexyl-2,2-dioxooxathiazolidine-3-carboxylate |
InChI |
InChI=1S/C13H23NO5S/c1-13(2,3)19-12(15)14-11(9-18-20(14,16)17)10-7-5-4-6-8-10/h10-11H,4-9H2,1-3H3 |
Clé InChI |
XZXCTRYMMWXMJL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1C(COS1(=O)=O)C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Iodo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile](/img/structure/B13672450.png)

![4-[5-Chloro-2-[4-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]phenyl]-5-methoxypyridin-2(1H)-one](/img/structure/B13672454.png)

![(1H-Pyrrolo[3,2-b]pyridin-2-yl)methanamine dihydrochloride](/img/structure/B13672464.png)

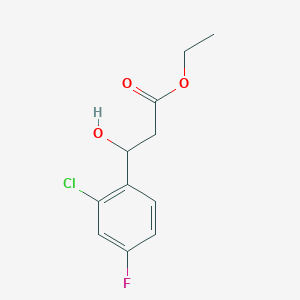
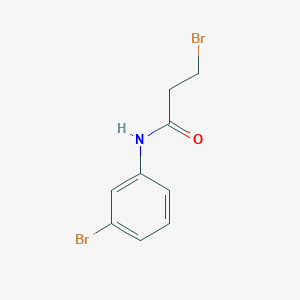
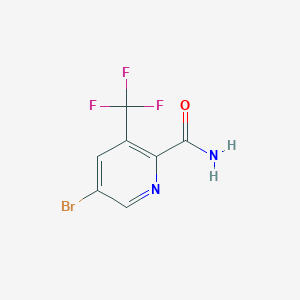
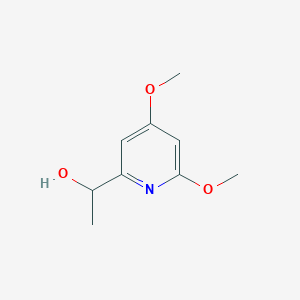
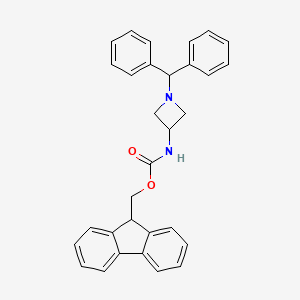
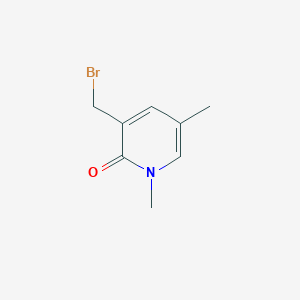
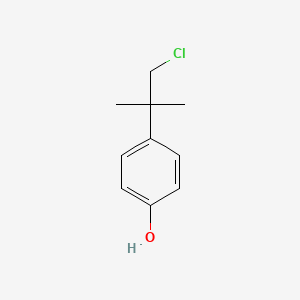
![2-(Furan-3-yl)-5-(methylthio)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13672516.png)
